Cas no 2763939-07-5 ((9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate)

(9H-Fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its structural versatility. The Fmoc group offers selective deprotection under mild basic conditions, while the hydroxypyrrolidine scaffold provides a chiral center for stereoselective modifications. The 4-fluorobenzyl substituent enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its stability under standard coupling conditions makes it suitable for solid-phase peptide synthesis. The hydroxyl group allows further functionalization, broadening its utility in scaffold diversification. This compound is particularly valuable for constructing constrained peptidomimetics or as a building block in drug discovery programs targeting fluorinated pharmacophores.
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate structure
2763939-07-5 structure
商品名:(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
CAS番号:2763939-07-5
MF:C26H24FNO3
メガワット:417.47207069397
CID:6441569
PubChem ID:165989933

(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2763939-07-5
    • (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
    • EN300-37389116
    • インチ: 1S/C26H24FNO3/c27-19-11-9-18(10-12-19)15-26(30)13-14-28(17-26)25(29)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,30H,13-17H2
    • InChIKey: OOKZMOAZQRNGHB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)O

計算された属性

  • せいみつぶんしりょう: 417.17402179g/mol
  • どういたいしつりょう: 417.17402179g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37389116-0.05g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
0.05g
$1056.0 2025-03-18
Enamine
EN300-37389116-1.0g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
1.0g
$1256.0 2025-03-18
Enamine
EN300-37389116-10.0g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
10.0g
$5405.0 2025-03-18
Enamine
EN300-37389116-0.25g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
0.25g
$1156.0 2025-03-18
Enamine
EN300-37389116-2.5g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
2.5g
$2464.0 2025-03-18
Enamine
EN300-37389116-0.1g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
0.1g
$1106.0 2025-03-18
Enamine
EN300-37389116-5.0g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
5.0g
$3645.0 2025-03-18
Enamine
EN300-37389116-0.5g
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
2763939-07-5 95.0%
0.5g
$1207.0 2025-03-18

(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 関連文献

Related Articles

(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylateに関する追加情報

Overview of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5)

(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorene moiety, a fluorinated benzene ring, and a pyrrolidine ring with a hydroxyl group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The fluorene moiety in the compound is a tricyclic aromatic hydrocarbon that imparts rigidity and stability to the molecule. This characteristic is crucial for maintaining the compound's integrity during synthesis and formulation processes. The fluorinated benzene ring introduces additional chemical and biological properties, such as enhanced lipophilicity and altered electronic effects, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. The pyrrolidine ring with a hydroxyl group adds further complexity, providing sites for potential interactions with biological targets and enhancing the compound's solubility and bioavailability.

Recent studies have highlighted the potential of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those resistant to conventional chemotherapy. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

In addition to its anti-cancer properties, (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that the compound can effectively reduce inflammation by modulating key inflammatory mediators such as cytokines and chemokines. This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common approach involves the coupling of a fluorene derivative with a protected pyrrolidine intermediate, followed by deprotection and functionalization steps to introduce the hydroxyl group and other substituents. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to optimize the synthesis process and improve scalability.

Clinical trials are currently underway to evaluate the safety and efficacy of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different disease indications.

In conclusion, (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5) represents a promising molecule with diverse therapeutic applications. Its unique structural features and favorable biological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential, paving the way for potential breakthroughs in the treatment of various diseases.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd